4-bromo-1-benzothiophene-3-carbaldehyde
Overview
Description
4-Bromo-1-benzothiophene-3-carbaldehyde is an organic compound with the molecular formula C9H5BrOS. It is a derivative of benzothiophene, characterized by the presence of a bromine atom at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-benzothiophene-3-carbaldehyde typically involves the bromination of benzothiophene followed by formylation. One common method includes the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-1-benzothiophene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Various substituted benzothiophene derivatives.
Oxidation: 4-bromo-1-benzothiophene-3-carboxylic acid.
Reduction: 4-bromo-1-benzothiophene-3-methanol.
Scientific Research Applications
4-Bromo-1-benzothiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-1-benzothiophene-3-carbaldehyde is primarily related to its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the thiophene ring.
Benzothiophene-3-carbaldehyde: Lacks the bromine atom at the 4-position.
4-Bromo-2-thiophenecarboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Uniqueness: 4-Bromo-1-benzothiophene-3-carbaldehyde is unique due to the combination of the bromine atom and the aldehyde group on the benzothiophene ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-bromo-1-benzothiophene-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRWTUFSHJYRSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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